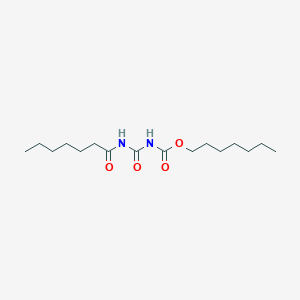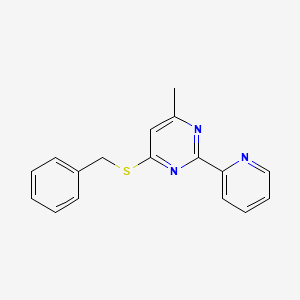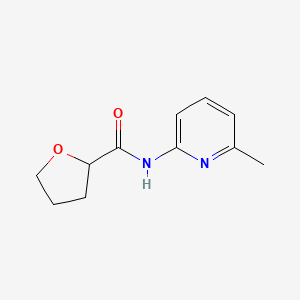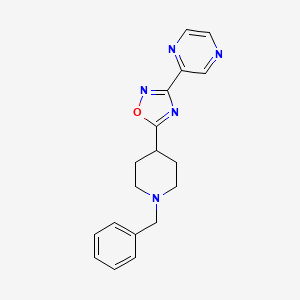![molecular formula C13H17ClN2O3S B7484495 N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7484495.png)
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro group and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide typically involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the aniline derivative and the acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to the development of new antimicrobial agents.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer chemistry and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The chloro and prop-2-enamide groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide
- 2-chloro-N-(2-chloro-5-diethylsulfamoyl-phenyl)-acetamide
Comparison: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which provides additional reactivity and potential for further chemical modifications. In contrast, similar compounds such as N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide lack this functional group and may have different chemical and biological properties. The presence of the morpholinyl group in N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide introduces additional steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-13(17)15-12-9-10(7-8-11(12)14)20(18,19)16(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYNLKMLFWBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)

![N-[(2R)-2-hydroxy-2-phenylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7484444.png)

![1-[2-(2-Acetylphenoxy)ethylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7484469.png)


![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
![Ethyl 4-[4-[[4-(cyclopropanecarbonylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7484503.png)
![N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7484509.png)

![[4-Chloro-3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7484515.png)
